molecular formula C18H21FN6O2 B2809617 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 797775-69-0

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione

Cat. No.: B2809617
CAS No.: 797775-69-0
M. Wt: 372.404
InChI Key: NJYQKVUOYNCWNQ-UHFFFAOYSA-N
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Description

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, which is linked to a dimethylxanthine core. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound inhibits ENTs in an irreversible and non-competitive manner .

Biochemical Pathways

By inhibiting ENTs, the compound affects the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . This could potentially disrupt the normal functioning of these biochemical pathways.

Result of Action

The compound’s action results in the inhibition of uridine and adenosine transport through ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and adenosine function, impacting various cellular processes.

Biochemical Analysis

Biochemical Properties

The compound 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione plays a role in biochemical reactions, particularly as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) . ENTs are crucial for nucleotide synthesis and chemotherapy . This compound has been shown to inhibit both ENT1 and ENT2, with a higher selectivity towards ENT2 .

Cellular Effects

In cellular processes, this compound influences cell function by inhibiting the uptake of uridine and adenosine through ENT1 and ENT2 . This inhibition could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by reducing the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . This suggests that the compound acts as a non-competitive inhibitor . Molecular docking analysis indicates that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors .

Temporal Effects in Laboratory Settings

It has been observed that the inhibitory effect of this compound on ENT1 and ENT2 could not be washed out, suggesting that it acts as an irreversible inhibitor .

Metabolic Pathways

Given its role as an ENT inhibitor, it may influence the transport and metabolism of nucleosides and nucleoside analogues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely mediated by its interactions with ENTs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 1,3-dimethylxanthine with a suitable halomethyl derivative of piperazine, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or phase-transfer agents to enhance the reactivity of the nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted purine derivatives, depending on the nucleophiles employed.

Scientific Research Applications

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It serves as a probe to study biological processes involving purine derivatives and their interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Paraxanthine: A metabolite of caffeine with similar pharmacological properties.

Uniqueness

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione is unique due to the presence of the fluorophenyl-piperazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2/c1-22-16-15(17(26)23(2)18(22)27)20-14(21-16)11-24-7-9-25(10-8-24)13-6-4-3-5-12(13)19/h3-6H,7-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYQKVUOYNCWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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